Zinc bis(4-methyl-1H-benzimidazole-2-thiolate)

Catalog No.
S12792105
CAS No.
57152-92-8
M.F
C16H14N4S2Zn
M. Wt
391.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc bis(4-methyl-1H-benzimidazole-2-thiolate)

CAS Number

57152-92-8

Product Name

Zinc bis(4-methyl-1H-benzimidazole-2-thiolate)

IUPAC Name

zinc;4-methyl-1H-benzimidazole-2-thiolate

Molecular Formula

C16H14N4S2Zn

Molecular Weight

391.8 g/mol

InChI

InChI=1S/2C8H8N2S.Zn/c2*1-5-3-2-4-6-7(5)10-8(11)9-6;/h2*2-4H,1H3,(H2,9,10,11);/q;;+2/p-2

InChI Key

GHPJYLIEFFVDGR-UHFFFAOYSA-L

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)[S-].CC1=C2C(=CC=C1)NC(=N2)[S-].[Zn+2]

Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) is a coordination compound formed between zinc and two molecules of 4-methyl-1H-benzimidazole-2-thiol. Its chemical formula is C16H14N4S2Zn\text{C}_{16}\text{H}_{14}\text{N}_{4}\text{S}_{2}\text{Zn}, with a molecular weight of approximately 391.83 g/mol. The compound is characterized by its coordination structure, where zinc acts as a central metal ion coordinated by the sulfur atoms from the thiolate groups of the benzimidazole ligands. This compound typically appears as a solid, either in powder form or as larger crystals, and exhibits moderate solubility in polar solvents .

Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) has been studied for its potential biological activities. It exhibits:

  • Antioxidant Properties: The compound may help in scavenging free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Effects: Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.
  • Enzyme Inhibition: It has shown potential in inhibiting certain enzymes, which could be useful in therapeutic applications .

The synthesis of zinc bis(4-methyl-1H-benzimidazole-2-thiolate) generally involves:

  • Reaction of Zinc Salts with 4-Methyl-1H-benzimidazole-2-thiol:
    • Zinc chloride or zinc acetate is reacted with 4-methyl-1H-benzimidazole-2-thiol in an appropriate solvent such as ethanol or water.
    • The reaction is typically carried out under reflux conditions to ensure complete conversion.
  • Precipitation Method:
    • The product can be precipitated out of solution by adding a non-solvent or by cooling the reaction mixture.
  • Purification:
    • The crude product may require purification through recrystallization or chromatography to obtain a pure sample .

Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it could be developed into a therapeutic agent for treating oxidative stress-related diseases or infections.
  • Agriculture: It may serve as a micronutrient supplement in fertilizers due to its zinc content, promoting plant growth and health.
  • Material Science: The compound can be explored for use in developing new materials with specific electronic or optical properties .

Studies on the interactions of zinc bis(4-methyl-1H-benzimidazole-2-thiolate) with biological systems have revealed:

  • Metal Binding Affinity: Investigations into how well it binds to proteins and enzymes have shown promising results for its potential use in biochemical applications.
  • Cellular Uptake Mechanisms: Research indicates that the compound might enter cells through specific transport mechanisms, enhancing its efficacy as a drug candidate.

Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) shares similarities with various other thiolate complexes and benzimidazole derivatives. Notable comparisons include:

Compound NameMolecular FormulaUnique Features
Zinc bis(1H-benzimidazole-2-thiolate)C14H10N4S2Zn\text{C}_{14}\text{H}_{10}\text{N}_{4}\text{S}_{2}\text{Zn}Lacks methyl substitution; different biological activity profile
Copper bis(4-methyl-1H-benzimidazole-2-thiolate)C16H14N4S2Cu\text{C}_{16}\text{H}_{14}\text{N}_{4}\text{S}_{2}\text{Cu}Different metal center; potentially different reactivity
Zinc bis(benzothiazole-2-thiolate)C14H10N2S3Zn\text{C}_{14}\text{H}_{10}\text{N}_{2}\text{S}_{3}\text{Zn}Contains benzothiazole instead of benzimidazole; distinct properties

Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) is unique due to its specific ligand structure and associated biological activities, making it a subject of interest for further research and application development .

Physical Description

Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals; Dry Powder

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

389.995131 g/mol

Monoisotopic Mass

389.995131 g/mol

Heavy Atom Count

23

UNII

VA29U26ZAR

General Manufacturing Information

Electrical Equipment, Appliance, and Component Manufacturing
Plastics Product Manufacturing
Rubber Product Manufacturing
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl-, zinc salt (2:1): ACTIVE

Dates

Last modified: 08-09-2024

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